

Application Notes: Immunohistochemical Localization of Dermcidin in Tissues

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Compound of Interest

Compound Name: *Dermcidin*

Cat. No.: *B1150715*

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Introduction

Dermcidin (DCD) is a multifunctional protein primarily known as an antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[1][2] It plays a crucial role in the innate immune defense of the skin.[3] The DCD precursor protein undergoes proteolytic processing to generate various peptides with distinct biological activities. The C-terminal peptide exhibits antimicrobial properties, while the N-terminal peptide, also known as diffusible survival evasion peptide (DSEP), is implicated in promoting neuronal cell survival under oxidative stress.[4][5]

Beyond its role in skin immunity, **Dermcidin** expression has been identified in various other tissues and is associated with several pathological conditions.[5] For instance, it has been detected in sinonasal mucosal goblet cells[6], human placental tissue[7][8][9], and various types of cancer, including breast, prostate, pancreatic, and gastroesophageal tumors.[10][11][12] In the context of cancer, **Dermcidin** is suggested to act as a survival factor, potentially promoting tumorigenesis through the modulation of signaling pathways such as the ERBB pathway.[11][12]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of **Dermcidin** protein in formalin-fixed, paraffin-embedded (FFPE) tissues. This allows for the investigation of its expression patterns in normal and diseased states, providing insights into its physiological and pathological roles. These application notes provide a detailed protocol and guidelines for the successful immunohistochemical staining of **Dermcidin**.

Data Presentation: Dermcidin Expression in Human Tissues

The following table summarizes the observed localization of **Dermcidin** in various human tissues based on immunohistochemical studies.

Tissue Type	Condition	Dermcidin Localization	Reference
Skin	Normal	Dark mucous cells of the secretory coil of eccrine sweat glands. [1][5]	[1][5]
Sinonasal Mucosa	Normal	Goblet cells.[6]	[6]
Placenta	Normal	Identified in placental tissue.[7][8][9]	[7][8][9]
Breast	Cancer	A subset of invasive breast carcinomas.[5] [12]	[5][12]
Prostate	Cancer	Prostate cancer cell lines and primary prostate cancer tissue.[10][11]	[10][11]
Pancreas	Cancer	Moderate to high expression in a subset of pancreatic cancer samples.[10]	[10]
Gastro-oesophageal	Cancer	Moderate expression in a small percentage of cancer samples. [10]	[10]
Liver	Cancer	Hepatocellular carcinoma tumor tissue and cell lines. [5]	[5]
Cutaneous Tumors	Neoplastic	Inner cells of tubular and ductal structures in some mixed tumors of sweat gland origin.	

Experimental Protocols

I. Recommended Antibodies for Dermcidin IHC

Several commercially available antibodies have been successfully used for the immunohistochemical detection of **Dermcidin**. The choice of antibody may depend on the specific application and the desired epitope recognition.

Antibody Clone/Name	Host/Isotype	Recommended Applications	Vendor
G-81	Mouse Monoclonal IgM κ	IHC(P), IF, WB, IP[13]	Santa Cruz Biotechnology, Novus Biologicals
H-12	Mouse Monoclonal IgG1 κ	IHC(P), IF, WB, IP, ELISA[14]	Santa Cruz Biotechnology
BS-12996R	Rabbit Polyclonal IgG	IHC(P), IHC(F), WB, ICC/IF, Flow, ELISA[4]	Thermo Fisher Scientific

II. Protocol for Immunohistochemical Staining of Dermcidin in Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of **Dermcidin** in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

A. Materials and Reagents

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10mM Sodium Citrate buffer, pH 6.0 or 1mM EDTA, pH 9.0)[15]
[16]

- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody in PBS)[17]
- Primary antibody against **Dermcidin** (see table above)
- Biotinylated secondary antibody
- Avidin-Biotin Complex (ABC) reagent
- 3,3'-Diaminobenzidine (DAB) substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium
- Phosphate Buffered Saline (PBS)

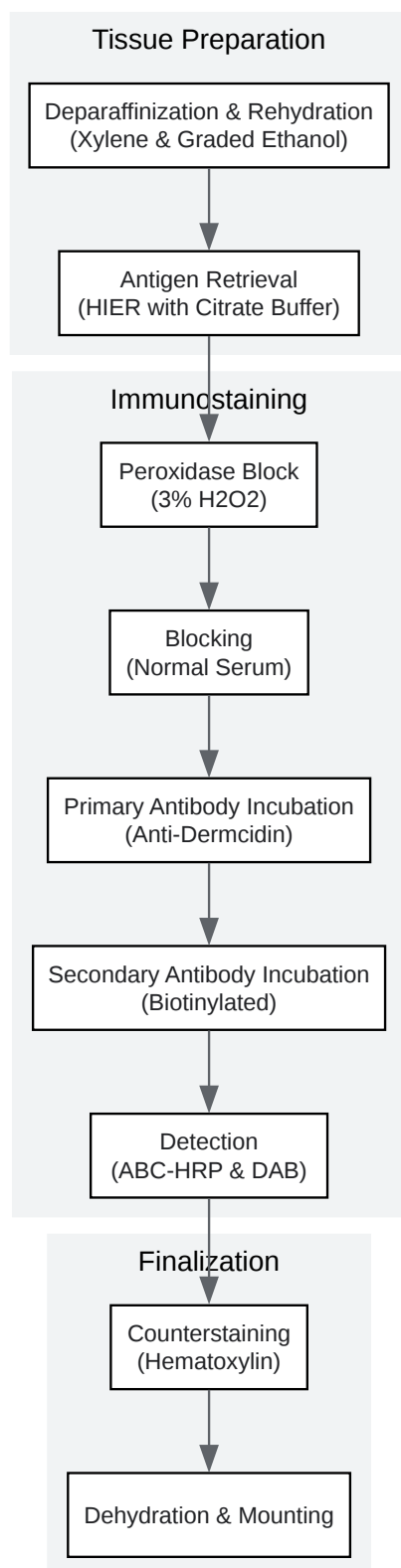
B. Procedure

- Deparaffinization and Rehydration:
 - Incubate slides in a 60°C oven for 20-30 minutes to melt the paraffin.[18]
 - Immerse slides in two changes of xylene for 5 minutes each.[18][19]
 - Rehydrate the tissue sections by sequential immersion in:
 - Two changes of 100% ethanol for 3 minutes each.[18]
 - 95% ethanol for 3 minutes.[18]
 - 80% ethanol for 3 minutes.[18]
 - 70% ethanol for 3 minutes.[19]
 - Rinse with deionized water for 5 minutes.[19]

- Antigen Retrieval:
 - This step is critical for unmasking the antigenic epitopes.[\[20\]](#)[\[21\]](#) Heat-Induced Epitope Retrieval (HIER) is commonly used.
 - Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0).
 - Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[\[15\]](#)[\[16\]](#)
 - Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[\[15\]](#)
 - Rinse slides with PBS.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[\[17\]](#)[\[22\]](#)
 - Rinse with PBS.
- Blocking:
 - Incubate sections with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[\[17\]](#)
- Primary Antibody Incubation:
 - Dilute the primary **Dermcidin** antibody in a suitable antibody diluent to the recommended concentration (e.g., 1:50-1:200).[\[4\]](#)
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[22\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with PBS.

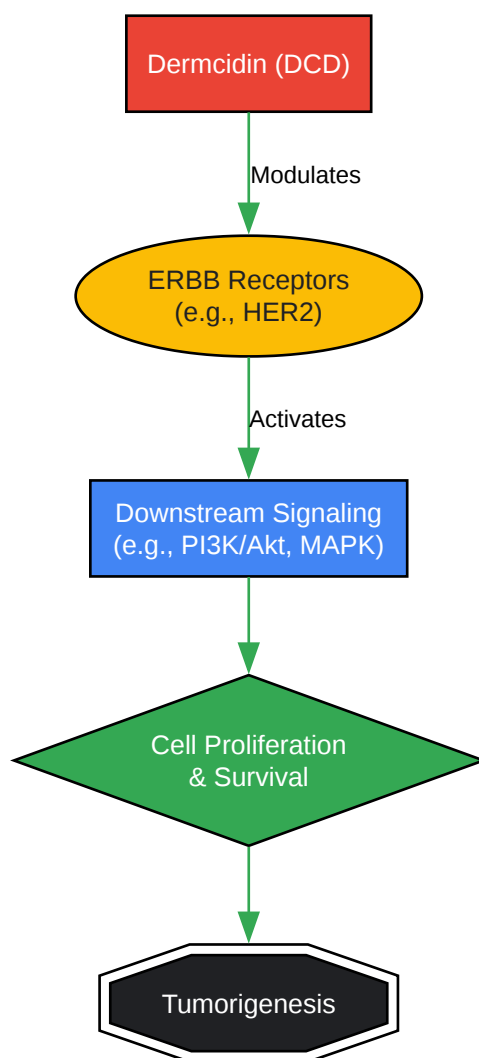
- Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[\[18\]](#)
- Detection:
 - Rinse slides with PBS.
 - Incubate sections with the ABC reagent for 30 minutes at room temperature.[\[19\]](#)
 - Rinse with PBS.
 - Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.[\[19\]](#)[\[22\]](#)
 - Stop the reaction by rinsing with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 30-60 seconds.[\[19\]](#)
 - "Blue" the sections in running tap water.
 - Differentiate with acid alcohol if necessary.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols and clear in xylene.[\[19\]](#)
 - Mount with a permanent mounting medium.

Visualization of Workflows and Pathways



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Caption: Experimental workflow for **Dermcidin** immunohistochemistry.



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Caption: Proposed **Dermcidin**-mediated ERBB signaling pathway.

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